![molecular formula C10H10N4O4 B3501402 N-(2-furylmethyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B3501402.png)
N-(2-furylmethyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide
Overview
Description
N-(2-furylmethyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide, also known as FMA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. FMA belongs to the class of nitroaromatic compounds, which have been studied for their anti-inflammatory, anti-cancer, and anti-microbial activities. In
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cells. N-(2-furylmethyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. N-(2-furylmethyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide has also been shown to inhibit the phosphorylation of extracellular signal-regulated kinases (ERKs), which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide has been shown to have various biochemical and physiological effects in cells and animals. In a study by Liu et al. (2017), N-(2-furylmethyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide was found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated macrophages. In another study by Zhang et al. (2019), N-(2-furylmethyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide was found to induce apoptosis and inhibit the migration and invasion of cancer cells in vitro. N-(2-furylmethyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide has also been shown to have anti-microbial activity against various strains of bacteria and fungi.
Advantages and Limitations for Lab Experiments
N-(2-furylmethyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be determined by various analytical techniques. N-(2-furylmethyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide has been shown to have potential therapeutic properties in various fields of science, making it a promising candidate for further research. However, N-(2-furylmethyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide also has some limitations. Its mechanism of action is not fully understood, and its efficacy and safety in vivo have not been thoroughly investigated. Therefore, further studies are needed to fully understand the potential of N-(2-furylmethyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide as a therapeutic agent.
Future Directions
There are several future directions for the research on N-(2-furylmethyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide. First, further studies are needed to investigate the mechanism of action of N-(2-furylmethyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide in cells and animals. Second, the efficacy and safety of N-(2-furylmethyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide in vivo need to be thoroughly investigated. Third, the potential of N-(2-furylmethyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide as a therapeutic agent for various diseases such as cancer and inflammation needs to be explored. Fourth, the optimization of the synthesis method and the development of more efficient and sustainable methods for the production of N-(2-furylmethyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide need to be pursued. Fifth, the development of N-(2-furylmethyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide derivatives with improved properties and specificity needs to be explored. In conclusion, N-(2-furylmethyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is a promising compound with potential therapeutic properties that warrants further research in the future.
Scientific Research Applications
N-(2-furylmethyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide has been studied for its potential therapeutic properties in various fields of science. In the field of medicinal chemistry, N-(2-furylmethyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide has been investigated as a potential anti-inflammatory and anti-cancer agent. In a study conducted by Liu et al. (2017), N-(2-furylmethyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. In another study by Zhang et al. (2019), N-(2-furylmethyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide was found to induce apoptosis and inhibit the proliferation of cancer cells in vitro.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(3-nitropyrazol-1-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O4/c15-10(11-6-8-2-1-5-18-8)7-13-4-3-9(12-13)14(16)17/h1-5H,6-7H2,(H,11,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXHFPKLQFKZJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CN2C=CC(=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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